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Compound of Interest

Compound Name: SU1498

Cat. No.: B1682638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SU1498 is a selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the tyrosine kinase

activity of VEGFR-2, SU1498 disrupts downstream signaling pathways crucial for endothelial

cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels

that are essential for tumor growth and metastasis. This technical guide provides a

comprehensive overview of SU1498, including its mechanism of action, physicochemical

properties, and detailed experimental protocols for its use in cancer research.

Physicochemical Properties
SU1498 is a synthetic, cell-permeable pyrrole-indolinone compound. A summary of its key

physicochemical properties is provided in the table below.
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Property Value

Synonyms AG 1498, Tyrphostin SU 1498

Molecular Formula C₂₅H₃₀N₂O₂

Molecular Weight 390.52 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO (100 mg/mL) and Ethanol.

Insoluble in water.

Storage
Store as a solid at -20°C for up to 3 years. In

solvent, store at -80°C for up to 2 years.

Mechanism of Action and Signaling Pathway
SU1498 selectively inhibits the kinase activity of VEGFR-2 (also known as KDR or Flk-1) with a

half-maximal inhibitory concentration (IC₅₀) of 700 nM.[1] It exhibits weak inhibitory effects on

other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal

Growth Factor Receptor (EGFR), and HER2.[2]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific

tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream

signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways,

which are critical for promoting endothelial cell proliferation, migration, and survival.[3] SU1498,

by blocking the ATP-binding site of the VEGFR-2 kinase domain, prevents this

autophosphorylation and subsequent downstream signaling.

Interestingly, in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial

cells, SU1498 has been shown to stimulate the accumulation of phosphorylated Extracellular

signal-Regulated Kinase (ERK) while simultaneously inhibiting its kinase activity.[4] This effect

is dependent on the upstream components of the MAPK pathway, B-Raf and MEK, and is

observed only in the presence of growth factors.[4] SU1498 does not appear to affect the

phosphorylation of Akt.[5]
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SU1498 inhibits VEGFR-2 signaling and downstream pathways.
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Quantitative Data
The inhibitory activity of SU1498 has been quantified in various assays. The table below

summarizes key quantitative data.

Assay Type Target/Cell Line IC₅₀ / Effect Reference

In vitro Kinase Assay VEGFR-2 (KDR/Flk-1) 700 nM [1]

In vitro Kinase Assay PDGFR >50 µM [2]

In vitro Kinase Assay EGFR >100 µM [2]

In vitro Kinase Assay HER2 >100 µM [2]

Cell Viability Assay
VEGFR2H Glioma

Stem-like Cells

Significant decrease

in viability at 5 µM
[6]

In vivo Tumor Growth
Retinoblastoma

(LHβTag mice)

No significant

reduction in tumor

burden (p=0.29) at 50

mg/kg

[7]

Experimental Protocols
Detailed methodologies for key experiments involving SU1498 are provided below.

In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from generic luminescence-based kinase assay procedures.

Objective: To determine the in vitro inhibitory activity of SU1498 against recombinant human

VEGFR-2.

Materials:

Recombinant Human VEGFR-2 (GST-tagged)

5x Kinase Buffer 1 (e.g., BPS Bioscience #79334)
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ATP (500 µM)

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

SU1498 stock solution (in DMSO)

Kinase-Glo® MAX reagent (e.g., Promega #V6071)

White 96-well plate

Microplate reader capable of measuring luminescence

Procedure:

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile deionized water.

Prepare SU1498 Dilutions: Prepare serial dilutions of SU1498 in 1x Kinase Buffer. The final

DMSO concentration should not exceed 1%.

Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer 1, 1 µL of 500

µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.

Plate Setup:

Add 25 µL of the master mixture to each well.

Add 5 µL of the diluted SU1498 solutions to the respective test wells.

For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO

concentration as the test wells.

For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

Enzyme Addition:

Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.

To the test and positive control wells, add 20 µL of the diluted VEGFR-2 enzyme.
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To the blank wells, add 20 µL of 1x Kinase Buffer.

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

Luminescence Detection:

Add 50 µL of Kinase-Glo® MAX reagent to each well.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Read the luminescence using a microplate reader.

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of

SU1498 compared to the positive control to determine the IC₅₀ value.
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Workflow for an in vitro VEGFR-2 kinase assay.

Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of SU1498 on

cancer cell lines.

Objective: To determine the IC₅₀ of SU1498 in a specific cancer cell line.

Materials:

Cancer cell line of interest

Complete culture medium

SU1498 stock solution (in DMSO)
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96-well clear flat-bottom plates

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100

µL of complete culture medium. Incubate overnight to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of SU1498 in culture medium. The final

DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of

the diluted SU1498 solutions. Include vehicle control (medium with DMSO) and blank

(medium only) wells.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

until a purple precipitate is visible.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and

determine the IC₅₀ value.

Western Blot Analysis of VEGFR-2 and ERK
Phosphorylation
This protocol details the detection of phosphorylated VEGFR-2 and ERK in response to

SU1498 treatment.

Objective: To assess the effect of SU1498 on the phosphorylation status of VEGFR-2 and ERK.
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Materials:

Cell line of interest (e.g., HUVECs)

SU1498

VEGF-A

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-p-VEGFR2, anti-total VEGFR2, anti-p-ERK, anti-total ERK)

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-

starve the cells for 12-24 hours. Treat with SU1498 for 2-4 hours, then stimulate with VEGF-

A for 15-30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer

the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Secondary Antibody and Detection:

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate and an imaging system.
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General workflow for Western blot analysis.

In Vivo Murine Retinoblastoma Model
This protocol is based on a study of SU1498 in a transgenic murine model of retinoblastoma.[7]

Objective: To evaluate the in vivo efficacy of SU1498 on tumor growth.

Animal Model: LHβTag transgenic mice, which develop heritable, bilateral, multifocal retinal

tumors.

Procedure:

Animal Pairing: At 10 weeks of age, pair animals based on tumor volume as determined by

Optical Coherence Tomography (OCT).

Treatment:

Treat one group of animals (n=5) with periocular injections of SU1498 (50 mg/kg in a 10

µL volume) twice weekly for 3 weeks.

Treat the control group (n=5) with the vehicle (DMSO) following the same schedule.
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An alternative administration route of oral gavage (50 mg/kg) can also be used.

Tumor Burden Assessment:

Monitor tumor growth weekly using in vivo OCT imaging.

At the end of the treatment period (4 days after the final injection), sacrifice the mice.

Determine the final tumor burden by histological analysis (H&E staining) of the enucleated

eyes.

Data Analysis: Compare the tumor-to-globe ratio between the SU1498-treated and vehicle-

treated groups.

Mechanisms of Resistance
Resistance to anti-angiogenic therapies, including VEGFR-2 inhibitors, is a significant clinical

challenge. While specific resistance mechanisms to SU1498 have not been extensively

studied, general mechanisms of resistance to VEGFR-2 inhibition are likely applicable and

include:

Activation of Bypass Signaling Pathways: Tumor cells can compensate for VEGFR-2

blockade by upregulating alternative pro-angiogenic signaling pathways, such as the

Fibroblast Growth Factor (FGF)/FGFR and Platelet-Derived Growth Factor (PDGF)/PDGFR

axes.[8]

Upregulation of Other Pro-angiogenic Factors: Tumors may increase the production of other

angiogenic factors, reducing their dependence on the VEGF/VEGFR-2 pathway.[8]

Recruitment of Pro-angiogenic Bone Marrow-Derived Cells: The tumor microenvironment

can recruit cell types that promote VEGF-independent angiogenesis.

Increased Pericyte Coverage: Increased association of pericytes with the tumor vasculature

can make the vessels less dependent on VEGF signaling for survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1682638?utm_src=pdf-body
https://www.benchchem.com/product/b1682638?utm_src=pdf-body
https://www.shionogi.com/us/en/innovation/clinical-trials.html
https://www.shionogi.com/us/en/innovation/clinical-trials.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF/VEGFR-2 Pathway Bypass Pathways

VEGF

VEGFR-2

Angiogenesis

SU1498

Inhibition

FGF

FGFR

Resistance to
SU1498

PDGF

PDGFR

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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